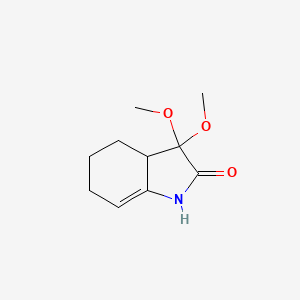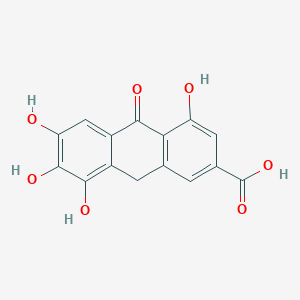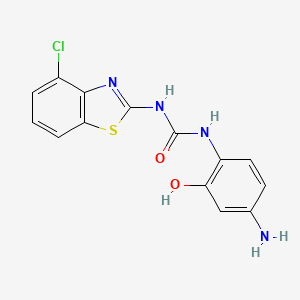![molecular formula C17H16Br2N2O2 B14274393 Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis- CAS No. 184170-01-2](/img/structure/B14274393.png)
Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-bromo-4,1-phenylene) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- typically involves the reaction of 2-bromo-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-bromo-4,1-phenylenediamine is reacted with formaldehyde in the presence of a base to form the methylene-bridged intermediate.
Step 2: The intermediate is then acetylated using acetic anhydride to yield Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenylene rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenylene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenylene derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The bromine atoms and acetamide groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis-: Similar structure but with chlorine atoms instead of bromine.
N,N’-Methylenebis(acrylamide): Used in polymer chemistry for cross-linking.
Acetamide, N,N’-[methylenebis(2-nitro-4,1-phenylene)]bis-: Contains nitro groups instead of bromine.
Uniqueness
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
184170-01-2 |
|---|---|
Molecular Formula |
C17H16Br2N2O2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
N-[4-[(4-acetamido-3-bromophenyl)methyl]-2-bromophenyl]acetamide |
InChI |
InChI=1S/C17H16Br2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
MGELJYLBGFNENX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


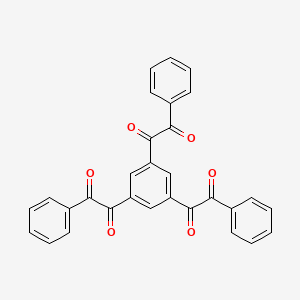
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
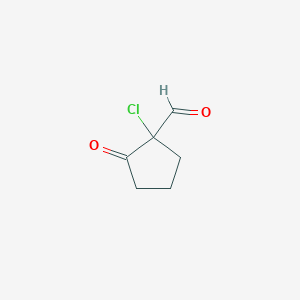
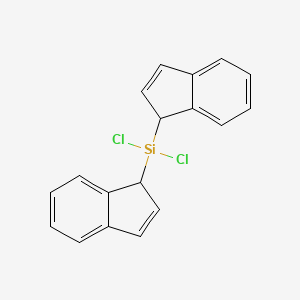
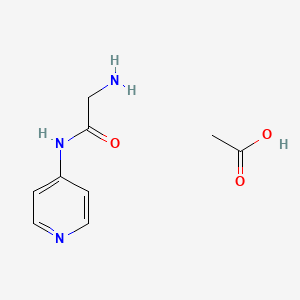
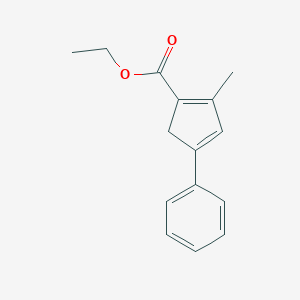
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
